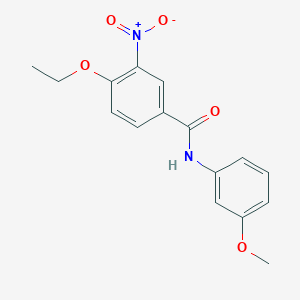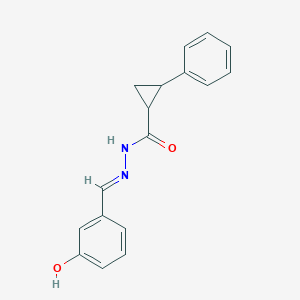
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)thiourea, also known as DMTU, is a synthetic compound that has been extensively studied for its applications in scientific research. DMTU belongs to the class of thiourea derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)thiourea acts as a scavenger of ROS by donating electrons to the highly reactive molecules, thereby neutralizing their harmful effects. This compound also inhibits the reaction between NO and ROS by forming stable complexes with both molecules. This prevents the formation of harmful molecules and protects cells from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect cells from oxidative stress-induced apoptosis, improve mitochondrial function, and reduce inflammation. In vivo studies have shown that this compound can protect against ischemia-reperfusion injury, reduce oxidative stress in the brain, and improve cardiac function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cycloheptyl-N'-(2,4-dimethoxyphenyl)thiourea in lab experiments is its ability to effectively scavenge ROS and protect cells from oxidative stress. This compound is also relatively easy to synthesize and has a high purity. However, one limitation of using this compound is its potential to interfere with other biological processes due to its ability to form stable complexes with NO and ROS.
Future Directions
There are several future directions for research involving N-cycloheptyl-N'-(2,4-dimethoxyphenyl)thiourea. One area of interest is the development of this compound analogs with improved ROS scavenging properties and reduced potential for interfering with other biological processes. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various disease conditions.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its applications in scientific research. This compound acts as a scavenger of ROS and inhibits the reaction between NO and ROS, thereby protecting cells from oxidative stress. This compound has a wide range of biochemical and physiological effects and has been shown to have potential applications in various disease conditions. Further research is needed to fully understand the potential of this compound and its analogs in scientific research and clinical applications.
Synthesis Methods
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)thiourea can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with cycloheptylamine to form N-cycloheptyl-2,4-dimethoxybenzamide. This intermediate is then reacted with thiourea to form this compound. The synthesis method of this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)thiourea has been widely used in scientific research as a scavenger of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. This compound has been shown to effectively scavenge ROS and protect cells from oxidative stress. This compound has also been used in studies involving nitric oxide (NO), a signaling molecule that plays a critical role in various physiological processes. This compound has been shown to inhibit the reaction between NO and ROS, which can lead to the formation of harmful molecules.
properties
IUPAC Name |
1-cycloheptyl-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-19-13-9-10-14(15(11-13)20-2)18-16(21)17-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWHJKXXRYHBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)

![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide](/img/structure/B5724371.png)
![4-bromo-2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)phenol](/img/structure/B5724373.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724378.png)

![N-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5724394.png)

![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5724404.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)